molecular formula C6H6ClNO2 B2917008 2-Chloro-3-methoxypyridin-4-ol CAS No. 1227600-20-5

2-Chloro-3-methoxypyridin-4-ol

Cat. No.: B2917008
CAS No.: 1227600-20-5
M. Wt: 159.57
InChI Key: VQYGBCARRFRHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methoxypyridin-4-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the third position, and a hydroxyl group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxypyridin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxypyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or amines.

Scientific Research Applications

2-Chloro-3-methoxypyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxypyridin-4-ol depends on its specific application. In general, it interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position.

    3-Chloro-2-methoxypyridine: Similar structure but with the chlorine and methoxy groups swapped.

    4-Chloro-3-methoxypyridine: Similar structure but with the chlorine and methoxy groups swapped.

Uniqueness

2-Chloro-3-methoxypyridin-4-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-3-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYGBCARRFRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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